(2R,2'R)-Di-tert-butyl 3,3'-disulfanediylbis(2-aminopropanoate) dihydrochloride
Overview
Description
This compound appears to be a derivative of cystine, which is a dimeric amino acid formed by the oxidation of two cysteine residues. The “Di-tert-butyl” part suggests that it has tert-butyl groups attached to it, which could influence its properties1.
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of the corresponding amino acid with the appropriate alcohol in the presence of a dehydrating agent2. However, without specific information about this compound, it’s difficult to provide a detailed synthesis analysis.
Molecular Structure Analysis
The molecular structure of this compound would likely be similar to that of cystine, but with additional tert-butyl groups attached. These groups could influence the compound’s conformation and reactivity1.Chemical Reactions Analysis
Again, without specific information, it’s hard to say what reactions this compound might undergo. However, like other amino acids, it could potentially participate in peptide bond formation reactions3.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some properties that might be relevant for this compound include its melting point, solubility, and stability3.Scientific Research Applications
Enantioselective and Stereoselective Synthesis
A significant application of similar compounds is in the practical, scalable, and enantioselective synthesis of complex molecules. For example, the enantioselective synthesis of (2R,3R)-2-(tert-butoxycarbonyl)amino-3-cyclohexyl-3-hydroxypropanoic acid showcases the utility of related structures in obtaining enantiomerically enriched compounds via asymmetric dihydroxylation and subsequent chemical transformations (M. Alonso, F. Santacana, Llorenç Rafecas, & A. Riera, 2005).
Asymmetric Synthesis of Amino Sugars
The aminohydroxylation and dihydroxylation of tert-butyl sorbate to yield amino triols, demonstrates the capacity for asymmetric synthesis, critical in the production of complex sugars and amino acid derivatives. This process highlights the importance of similar compounds in synthesizing biologically active molecules with high stereoselectivity (K. Csatayová et al., 2011).
Catalysts and Ligands in Asymmetric Reactions
Compounds with bulky tert-butyl groups have been utilized as ligands in catalytic systems, facilitating asymmetric hydrogenations and oxidations. These systems are pivotal in synthesizing optically active molecules, demonstrating the utility of structurally related compounds in catalysis and the synthesis of enantiomerically pure compounds (T. Imamoto, Nobuhiko Oohara, & Hidetoshi Takahashi, 2004).
Material Science and Functional Materials
The synthesis and characterization of metal complexes with sterically hindered diphenol derivatives, which share structural similarities, have implications in materials science. These complexes can exhibit unique properties useful in electronics, catalysis, and as functional materials with specific microbial activities (N. Loginova et al., 2006).
Antimicrobial and Larvicidal Activities
Research on novel triazinone derivatives, including compounds with tert-butyl and sulfanyl groups, demonstrates potential antimicrobial and larvicidal activities. Such studies underscore the importance of these compounds in developing new agents for controlling microbial growth and mosquito populations, with implications for public health (C. Kumara et al., 2015).
Safety And Hazards
The safety and hazards associated with a compound depend on its reactivity and other properties. Standard safety measures should always be taken when handling chemical compounds4.
Future Directions
Future research could involve studying the properties and potential applications of this compound. This could include investigating its reactivity, stability, and possible uses in various fields1.
Please note that this is a general analysis based on the limited information available and the actual properties and characteristics of “(2R,2’R)-Di-tert-butyl 3,3’-disulfanediylbis(2-aminopropanoate) dihydrochloride” may vary. For a comprehensive analysis, more specific information about the compound would be needed.
properties
IUPAC Name |
tert-butyl (2R)-2-amino-3-[[(2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]disulfanyl]propanoate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O4S2.2ClH/c1-13(2,3)19-11(17)9(15)7-21-22-8-10(16)12(18)20-14(4,5)6;;/h9-10H,7-8,15-16H2,1-6H3;2*1H/t9-,10-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFUTIQOPVMOJQ-BZDVOYDHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CSSCC(C(=O)OC(C)(C)C)N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CSSC[C@@H](C(=O)OC(C)(C)C)N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30Cl2N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718514 | |
Record name | Di-tert-butyl L-cystinate--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,2'R)-Di-tert-butyl 3,3'-disulfanediylbis(2-aminopropanoate) dihydrochloride | |
CAS RN |
38261-78-8 | |
Record name | Di-tert-butyl L-cystinate--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Cystine bis(t-butyl ester) dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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